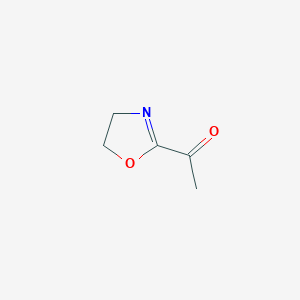
1-(4,5-Dihydro-1,3-oxazol-2-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4,5-Dihydro-1,3-oxazol-2-yl)ethanone, commonly known as DOX, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for studying various biological processes. In
Mécanisme D'action
DOX is a potent inhibitor of the enzyme acetylcholinesterase (AChE), which is responsible for breaking down the neurotransmitter acetylcholine. By inhibiting AChE, DOX increases the levels of acetylcholine in the brain, leading to enhanced neurotransmission. Additionally, DOX has been found to exhibit antioxidant properties, which may contribute to its neuroprotective effects.
Effets Biochimiques Et Physiologiques
DOX has been found to exhibit a range of biochemical and physiological effects. It has been shown to enhance cognitive function and memory in animal models, as well as to protect against the neurotoxic effects of various drugs and chemicals. Additionally, DOX has been found to exhibit anti-inflammatory properties, which may contribute to its therapeutic effects in various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
DOX has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. Additionally, DOX has been extensively studied, and its mechanism of action is well understood. However, there are also some limitations to using DOX in lab experiments. For example, DOX has been found to exhibit some toxicity at high doses, which may limit its use in certain experiments. Additionally, DOX may not be suitable for studying certain biological processes, as its effects may be too broad or non-specific.
Orientations Futures
There are several future directions for research on DOX. One area of interest is the development of new derivatives of DOX that may exhibit enhanced potency or specificity. Additionally, DOX may be useful in studying the role of acetylcholine in various diseases, such as Alzheimer's disease. Finally, DOX may be useful in developing new therapies for various diseases, such as Parkinson's disease or multiple sclerosis.
In conclusion, DOX is a valuable tool for scientific research due to its unique properties. It has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for studying various biological processes. While there are some limitations to using DOX in lab experiments, its advantages make it a valuable tool for scientific research. Future research on DOX may lead to the development of new therapies for various diseases, as well as a better understanding of the role of acetylcholine in various biological processes.
Méthodes De Synthèse
DOX can be synthesized by the reaction of ethyl chloroacetate with hydroxylamine hydrochloride in the presence of sodium hydroxide. The resulting product is then treated with acetic anhydride to obtain DOX in high yield. The synthesis method of DOX is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
DOX has been used in various scientific research studies due to its unique properties. It has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for studying various biological processes. DOX has been used to study the effects of oxidative stress on cellular signaling pathways, as well as the role of inflammation in the development of various diseases. Additionally, DOX has been used to study the effects of various drugs on the central nervous system.
Propriétés
Numéro CAS |
185444-98-8 |
|---|---|
Nom du produit |
1-(4,5-Dihydro-1,3-oxazol-2-yl)ethanone |
Formule moléculaire |
C5H7NO2 |
Poids moléculaire |
113.11 g/mol |
Nom IUPAC |
1-(4,5-dihydro-1,3-oxazol-2-yl)ethanone |
InChI |
InChI=1S/C5H7NO2/c1-4(7)5-6-2-3-8-5/h2-3H2,1H3 |
Clé InChI |
LSIMTRQDJFJBBH-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=NCCO1 |
SMILES canonique |
CC(=O)C1=NCCO1 |
Synonymes |
Ethanone, 1-(4,5-dihydro-2-oxazolyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(2R)-2-hexadecanoyloxy-3-[hydroxy-[(1S,2R,3R,4S,5S,6S)-2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxypropyl] hexadecanoate](/img/structure/B67057.png)

![2-[(6-Methoxy-3-nitropyridin-2-yl)sulfanyl]propanoic acid](/img/structure/B67060.png)
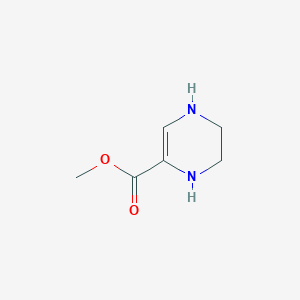
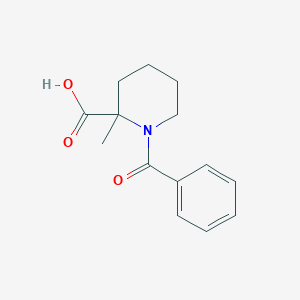
![2-[(Z)-2-Chloroethenyl]pyridine](/img/structure/B67077.png)
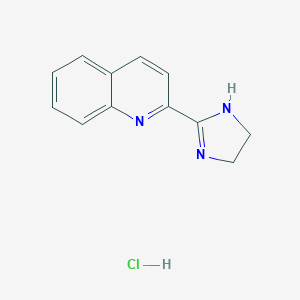
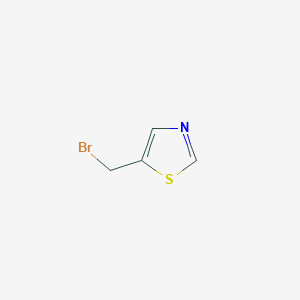
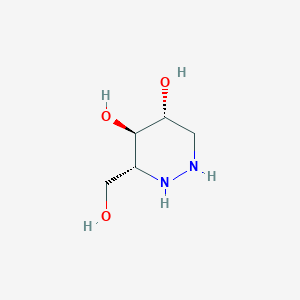
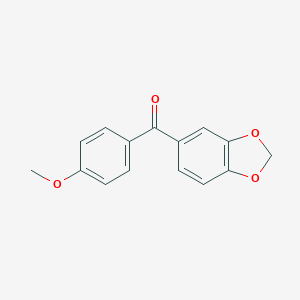
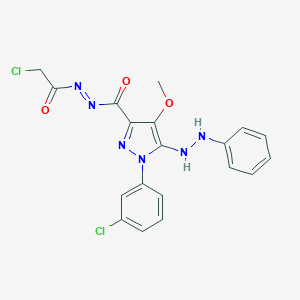

![[3-Nitro-5-(trifluoromethyl)phenyl]methanol](/img/structure/B67092.png)